10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one 10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9805532
InChI: InChI=1S/C22H13BrO4/c1-25-14-6-7-15-16-9-17-19(12-2-4-13(23)5-3-12)11-26-20(17)10-21(16)27-22(24)18(15)8-14/h2-11H,1H3
SMILES: COC1=CC2=C(C=C1)C3=CC4=C(C=C3OC2=O)OC=C4C5=CC=C(C=C5)Br
Molecular Formula: C22H13BrO4
Molecular Weight: 421.2 g/mol

10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one

CAS No.:

Cat. No.: VC9805532

Molecular Formula: C22H13BrO4

Molecular Weight: 421.2 g/mol

* For research use only. Not for human or veterinary use.

10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one -

Specification

Molecular Formula C22H13BrO4
Molecular Weight 421.2 g/mol
IUPAC Name 10-(4-bromophenyl)-3-methoxy-[1]benzofuro[6,5-c]isochromen-5-one
Standard InChI InChI=1S/C22H13BrO4/c1-25-14-6-7-15-16-9-17-19(12-2-4-13(23)5-3-12)11-26-20(17)10-21(16)27-22(24)18(15)8-14/h2-11H,1H3
Standard InChI Key CKVHSLUQKPASPD-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C3=CC4=C(C=C3OC2=O)OC=C4C5=CC=C(C=C5)Br
Canonical SMILES COC1=CC2=C(C=C1)C3=CC4=C(C=C3OC2=O)OC=C4C5=CC=C(C=C5)Br

Introduction

10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound belonging to the class of furochromones. This compound features a unique chemical structure, incorporating a bromophenyl group, a methoxy group, and a tetrahydrobenzo[c]furo[3,2-g]chromenone core. Despite the lack of specific literature directly referencing this compound, its structural analogs have garnered significant interest in medicinal chemistry and organic synthesis due to their intriguing properties and potential applications.

Synthesis Methods

The synthesis of furochromone derivatives typically involves multi-step organic reactions. Common methods include the use of palladium-catalyzed reactions, such as Suzuki–Miyaura cross-coupling, followed by Buchwald–Hartwig reactions for the introduction of specific functional groups . Solvents like dichloromethane or ethanol are often used, with catalysts such as palladium on carbon facilitating these reactions.

Biological Activities

While specific data on 10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one is limited, compounds with similar structures have shown significant biological activities. These include potential interactions with enzymes and receptors, which could lead to therapeutic applications. For instance, some benzofuran derivatives have demonstrated antimicrobial activity against Gram-positive bacteria and yeasts .

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-oneBromophenyl and methyl groupsLacks methoxy substitution
7,10-Dimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-oneContains two methyl groupsNo bromophenyl substitution
3-bromo-2-(2-bromophenyl)benzofuranDifferent core structureExhibits different pharmacological properties

Potential Applications

Given the structural similarities to compounds with known biological activities, 10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one may have potential applications in medicinal chemistry. This includes possible roles as antimicrobial or antiproliferative agents, similar to other bromophenyl-substituted compounds .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator